molecular formula C6H5F2NO3 B2614866 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid CAS No. 1783942-93-7

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid

Cat. No.: B2614866
CAS No.: 1783942-93-7
M. Wt: 177.107
InChI Key: SCOMMIQPAWLNCV-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid (CAS 1783942-93-7) is a high-purity, fluorinated heterocyclic compound intended for research and development use. With the molecular formula C 6 H 5 F 2 NO 3 and a molecular weight of 177.11 g/mol, it serves as a valuable building block in medicinal chemistry and drug discovery . The compound features an oxazole core, a privileged scaffold in drug design known for its ability to engage in diverse interactions with biological targets, such as hydrogen bonding and van der Waals forces . Oxazole-containing compounds are investigated for a wide spectrum of therapeutic areas, including anticancer, antiviral, antibacterial, and anti-inflammatory applications . The distinct properties are further enhanced by the difluoromethyl (CF 2 H) moiety. This group is a notable bioisostere, capable of acting as a hydrogen bond donor, which can improve a molecule's binding affinity and metabolic stability . The acetic acid side chain provides a versatile handle for further synthetic modification, allowing researchers to conjugate the oxazole fragment to larger molecular structures. Emerging research on compounds with similar difluoromethyl-heterocycle motifs highlights their significant potential in epigenetics. Recent studies have shown that difluoromethyl-1,3,4-oxadiazoles act as potent, selective, and essentially irreversible inhibitors of Histone Deacetylase 6 (HDAC6) . These inhibitors are mechanism-based, undergoing an enzyme-catalyzed ring-opening to form the active species that tightly binds the target . Given the structural similarities, this compound represents a key synthetic intermediate for developing novel HDAC6 inhibitors and other biologically active molecules, making it a compound of high interest for probe and drug discovery efforts. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c7-5(8)6-9-3(2-12-6)1-4(10)11/h2,5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOMMIQPAWLNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783942-93-7
Record name 2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for cost-effectiveness, yield, and safety, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

The compound is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows it to serve as a precursor for pharmaceuticals and agrochemicals, facilitating the development of new chemical entities with enhanced properties .

Biology

In biological research, 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is investigated for its potential interactions with biological targets. The difluoromethyl group enhances reactivity and binding affinity to enzymes and receptors, making it a valuable tool in studying metabolic pathways and enzyme kinetics .

Pharmaceutical Development

The compound has been explored for its therapeutic potential in treating various diseases due to its unique chemical properties. Studies indicate that it may exhibit anti-inflammatory and anticancer activities, although further research is needed to fully understand its mechanisms of action .

Industrial Applications

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties. Its stability and reactivity make it suitable for applications in materials science and agrochemical formulations .

Case Study 1: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies conducted by the National Cancer Institute demonstrated that these compounds can inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to interact with specific enzymes involved in metabolic pathways, leading to altered activity levels that could be beneficial in therapeutic contexts .

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations

Analogues differ in substituents on the oxazole ring and the nature of the acid moiety. Substitutions influence electronic properties, solubility, and bioactivity.

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name (CAS) Substituents (Oxazole Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid (1783942-93-7) 2: -CF₂H; 4: -CH₂COOH C₆H₅F₂NO₃ 177.11 High lipophilicity; potential kinase inhibition
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (107367-98-6) 2: -Ph; 5: -CH₃; 4: -CH₂COOH C₁₂H₁₁NO₃ 217.22 Used in peptide coupling; moderate solubility
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid (22091-43-6) 2: -4-FC₆H₄; 4: -CH₂COOH C₁₁H₈FNO₃ 221.19 Discontinued due to synthesis challenges; halogen enhances electronic effects
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid 2: -4-ClC₆H₄; 4: -CH₂COOH C₁₁H₈ClNO₃ 237.64 Improved stability vs. fluoro-analogue; halogenated aryl enhances binding
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid (N/A) 2: -3-ClC₆H₄; 5: -CH₃; 4: -SCH₂COOH C₁₃H₁₂ClNO₃S 297.75 Thioether linkage increases flexibility; chlorophenyl enhances hydrophobicity
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid (328918-82-7) 2: -4-BrC₆H₄; 5: -CH₃; 4: -CH₂COOH C₁₂H₁₀BrNO₃ 296.12 Bromine increases molecular weight; potential radioimaging applications

Electronic and Solubility Effects

  • Electron-Withdrawing Groups (EWGs) :
    • The difluoromethyl group (-CF₂H) in the parent compound enhances acidity (pKa ~3.5–4.0) and stabilizes the oxazole ring via inductive effects, improving metabolic resistance .
    • Halogenated Aryl Groups (e.g., 4-F, 4-Cl, 4-Br): Increase dipole moments and π-stacking capacity. Fluorine reduces polar surface area, enhancing membrane permeability .
  • Electron-Donating Groups (EDGs) :
    • Methyl at position 5 (e.g., 107367-98-6) lowers acidity (pKa ~4.2–4.5) and increases lipophilicity (logP ~1.8) .
Table 2: Solubility and Reactivity Trends
Compound logP (Predicted) Aqueous Solubility (mg/mL) Reactivity Notes
Parent (1783942-93-7) 1.2 ~10–15 Prone to decarboxylation at high pH
4-Fluorophenyl analogue 1.5 ~5–8 Discontinued due to instability under UV light
4-Chlorophenyl analogue 2.0 ~3–5 Stable in acidic conditions; used in cross-coupling reactions
5-Methyl-2-phenyl analogue 1.8 ~8–10 Compatible with esterification and amide formation

Biological Activity

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound with the molecular formula C6H5F2NO3 and a molecular weight of 177.11 g/mol. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Synthetic Routes

The synthesis of this compound typically involves the difluoromethylation of oxazole derivatives. Common methods include:

  • Reaction with difluoromethylating agents : This process requires controlled conditions, often using catalysts to enhance yield and purity.
  • Oxidation and reduction reactions : These reactions can modify functional groups within the compound, allowing for the generation of various derivatives.

The compound exhibits several notable chemical properties:

  • Oxidation : Can produce various oxidation products.
  • Reduction : Alters functional groups.
  • Substitution : The difluoromethyl group can be replaced through substitution reactions, which are valuable for synthesizing new compounds.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's stability and reactivity, influencing its binding affinity to various biological molecules. The exact pathways involved depend on the specific biological context in which the compound is applied.

Research Findings

Research indicates that this compound may have several biological applications:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Immunomodulatory Effects : Similar compounds have shown immunomodulatory activities, suggesting that this compound could influence immune responses .

Scientific Applications

The compound serves as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows researchers to study biological processes at a molecular level, providing insights into drug design and development .

Industrial Applications

In industry, this compound can be utilized in producing specialty chemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications across different sectors .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(Difluoromethyl)-1,3-oxazoleDifluoromethyl groupPotential antimicrobial effects
2-(Trifluoromethyl)-1,3-oxazoleTrifluoromethyl groupImmunomodulatory properties
2-(Difluoromethyl)-4,5-dihydro-1,3-oxazoleDifluoromethyl groupAnticancer activity observed

The uniqueness of this compound lies in its specific combination of functional groups that impart distinct chemical and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid to improve yield and purity?

  • Methodology :

  • Reaction Conditions : Use reflux conditions (e.g., acetic acid as a solvent at 100–110°C) to facilitate cyclization of precursors like difluoromethyl-substituted intermediates. Sodium acetate can act as a base to deprotonate intermediates and drive the reaction .
  • Purification : Employ recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to isolate crystalline products. Monitor by TLC or HPLC to assess purity.
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.1:1 molar ratio of formyl precursor to amine) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1\text{H}- and 19F^{19}\text{F}-NMR to confirm the difluoromethyl group (δ5.56.5\delta \approx 5.5–6.5 ppm for 1H^1\text{H}, split due to JH-FJ_{\text{H-F}}) and oxazole ring protons (δ7.08.5\delta \approx 7.0–8.5 ppm).
  • X-Ray Crystallography : Resolve the crystal structure to validate the Z/E configuration of substituents and hydrogen-bonding patterns (e.g., carboxylic acid dimerization). Reported RR-factors < 0.05 ensure accuracy .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm the molecular ion peak (m/z207.03m/z \approx 207.03 for C7H6F2NO3\text{C}_7\text{H}_6\text{F}_2\text{NO}_3) .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization steps during the formation of the oxazole ring in this compound?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ IR to track carbonyl intermediates. Density Functional Theory (DFT) calculations can model transition states for cyclization, highlighting the role of acetic acid as a proton shuttle .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled reagents to trace oxygen incorporation into the oxazole ring, confirming nucleophilic attack pathways .

Q. How does the difluoromethyl group influence the compound’s electronic properties and interaction with biological targets?

  • Methodology :

  • Computational Analysis : Perform DFT calculations to assess the electron-withdrawing effect of the difluoromethyl group on the oxazole ring’s aromaticity. Compare Mulliken charges with non-fluorinated analogs .
  • Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Fluorine’s electronegativity may enhance membrane permeability or target binding (e.g., enzyme active sites) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC50_{50} values in enzyme inhibition assays) using statistical tools like ANOVA to identify outliers or confounding variables (e.g., solvent effects).
  • Structural Analog Testing : Synthesize analogs with modified fluorination patterns (e.g., monofluoro vs. difluoro) to isolate the difluoromethyl group’s contribution .

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